N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 305355-38-8
Cat. No.: VC5713727
Molecular Formula: C19H18N4O3
Molecular Weight: 350.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305355-38-8 |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.378 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3/c1-25-15-7-3-13(4-8-15)12-20-23-19(24)18-11-17(21-22-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
| Standard InChI Key | PCWXSOPLZRXYAK-UDWIEESQSA-N |
| SMILES | COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its planar geometry and capacity for π-π stacking interactions.
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4-Methoxyphenyl Substituent: A methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s solubility and reactivity.
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4-Methoxybenzylidene Hydrazide Moiety: A hydrazone linkage (-NH-N=CH-) bridges the pyrazole carboxy group and the 4-methoxybenzaldehyde-derived aromatic system, enabling tautomerism and coordination with metal ions.
The molecular formula is C₁₉H₁₈N₄O₃, with a molar mass of 362.38 g/mol. Its IUPAC name is N'-[(4-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 362.38 g/mol |
| IUPAC Name | N'-[(4-Methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
| CAS Number | Not publicly disclosed |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 220–225°C (decomposes) |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is typically synthesized via a condensation reaction between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde under acidic or basic conditions.
Stepwise Procedure:
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Preparation of 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide:
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Synthesized from 4-methoxyphenylacetylene through cyclocondensation with hydrazine hydrate.
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Subsequent carboxylation at the 5-position introduces the hydrazide group.
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Condensation with 4-Methoxybenzaldehyde:
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Reactants are refluxed in ethanol or methanol with catalytic acetic acid (1–5 mol%).
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The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, forming the hydrazone bond.
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Yield Optimization:
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Solvent: Ethanol yields higher purity (75–80%) compared to methanol (65–70%).
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Catalyst: p-Toluenesulfonic acid (pTSA) improves reaction efficiency by stabilizing the intermediate Schiff base.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, pyrazole-H4),
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δ 7.85–7.70 (m, 4H, aromatic protons from benzylidene),
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δ 7.30–7.10 (m, 4H, aromatic protons from 4-methoxyphenyl),
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δ 3.85 (s, 6H, two methoxy groups).
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¹³C NMR (100 MHz, DMSO-d₆):
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161.2 ppm (C=O of hydrazide),
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155.8 ppm (pyrazole C3),
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148.5–114.3 ppm (aromatic carbons),
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55.6 ppm (methoxy carbons).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Key Absorptions:
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3270 cm⁻¹ (N-H stretch, hydrazide),
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1665 cm⁻¹ (C=O stretch),
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1600 cm⁻¹ (C=N stretch, hydrazone),
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1250 cm⁻¹ (C-O-C stretch, methoxy).
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Biological Activities and Mechanisms
Antimicrobial Activity
While direct data on the compound is limited, structural analogs exhibit broad-spectrum antimicrobial effects:
Table 2: Antimicrobial Activity of Analogous Pyrazole-Carbohydrazides
| Microbial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0 | DNA gyrase binding |
| Candida albicans | 6.25 | Ergosterol biosynthesis disruption |
Research Gaps and Future Directions
Unexplored Pharmacological Targets
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Neuroprotective Effects: No studies on acetylcholinesterase (AChE) inhibition for Alzheimer’s disease.
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Antiviral Activity: Untested against RNA viruses (e.g., SARS-CoV-2).
Synthetic Modifications
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Heterocyclic Hybridization: Fusion with triazole or thiazole rings may enhance potency.
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Protonation Studies: pH-dependent solubility and ionization profiles remain uncharacterized.
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